N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes an acetylphenyl group, a thiadiazole ring, and a phenylcarbamoyl moiety
Preparation Methods
The synthesis of N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, where acetyl chloride reacts with a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Phenylcarbamoyl Moiety: The final step involves coupling the thiadiazole derivative with a phenylcarbamoyl compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research has indicated its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can be compared with other thiadiazole derivatives, such as:
N-(4-acetylphenyl)hydrazinecarbothioamide: This compound shares a similar acetylphenyl group but differs in its hydrazinecarbothioamide moiety.
N-(4-acetylphenyl)maleanilic acid: This compound contains an acetylphenyl group and a maleanilic acid moiety, differing in its overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-12(25)13-7-9-15(10-8-13)20-16(26)11-28-19-24-23-18(29-19)22-17(27)21-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,26)(H2,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJRRZOPHPZPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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